4-Hydroxy Ramelteon β-D-Glucuronide
Description
4-Hydroxy Ramelteon β-D-Glucuronide is a phase II metabolite of ramelteon, a melatonin receptor agonist used to treat insomnia. It is formed via glucuronidation of the hydroxylated intermediate (4-hydroxy ramelteon) by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily in the liver. This conjugation enhances water solubility, facilitating renal excretion.
Properties
Molecular Formula |
C₂₂H₂₉NO₉ |
|---|---|
Molecular Weight |
451.47 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Metabolic Comparisons
Table 1: Key Features of 4-Hydroxy Ramelteon β-D-Glucuronide and Analogues
*Hypothetical data inferred from analogous compounds.
Metabolic Pathways and Enzymatic Specificity
- UGT Isoform Involvement: 4-Hydroxy Ramelteon β-D-Glucuronide: Likely metabolized by UGT2B7, similar to 4-hydroxyretinoic acid glucuronidation . Apigenin-7-O-β-D-Glucuronide: Primarily glucuronidated by UGT1A1 and UGT1A9, highlighting isoform-dependent regioselectivity . 4-Hydroxy Duloxetine β-D-Glucuronide: Formed via UGT2B7, a common isoform for antidepressants .
Position of Glucuronidation :
Pharmacokinetic and Functional Differences
Bioavailability and Solubility :
Transporter Interactions :
Analytical Methodologies
- LC-MS Applications: 4-Hydroxy alverine glucuronide was quantified using LC-MS with m/z 474.256/298.000, comparable to methods for duloxetine and acetaminophen glucuronides . Structural analogs like resveratrol 3-O-β-D-glucuronide require optimized synthesis protocols to avoid low-yielding steps, reflecting challenges in metabolite preparation .
Research Findings and Implications
- Natural vs. Synthetic Glucuronides :
- Regulatory Considerations :
- Metabolites like 4-Hydroxy Duloxetine β-D-Glucuronide require stringent characterization to meet regulatory guidelines, emphasizing purity and stability .
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